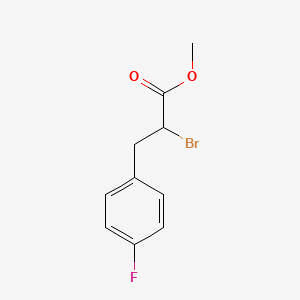

Methyl 2-bromo-3-(4-fluorophenyl)propanoate

Description

Methyl 2-bromo-3-(4-fluorophenyl)propanoate (CAS: Not explicitly provided; molecular formula: C₁₀H₁₀BrFO₂) is a brominated ester derivative featuring a 4-fluorophenyl substituent. This compound is commercially available as a building block in organic synthesis, with prices ranging from €507.00 for 50 mg to €1,387.00 for 500 mg . Its structure combines a reactive bromine atom at the α-position and a fluorine-substituted aromatic ring, making it valuable in pharmaceutical and agrochemical research.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDLRZYMJAWLGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-(4-fluorophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-(4-fluorophenyl)propanoate. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

Oxidation Reactions: Oxidation can yield carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of methyl 3-(4-fluorophenyl)propanoate derivatives.

Reduction: Formation of methyl 3-(4-fluorophenyl)propanol.

Oxidation: Formation of 3-(4-fluorophenyl)propanoic acid.

Scientific Research Applications

Methyl 2-bromo-3-(4-fluorophenyl)propanoate is utilized in various scientific research areas:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The bromine atom and the fluorophenyl group play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical pathways, making the compound valuable in research focused on enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Aromatic Ring

Methyl 2-bromo-3-(4-chlorophenyl)propanoate

- CAS : 7141-89-1

- Molecular Formula : C₁₀H₁₀BrClO₂

- Molecular Weight : 277.54 g/mol

- Comparison : Replacing fluorine with chlorine increases molecular weight (277.54 vs. ~261.04 g/mol for the fluoro analog) and alters electronic properties. Chlorine’s higher electronegativity and larger atomic radius may enhance electrophilic aromatic substitution reactivity but reduce metabolic stability compared to fluorine. This analog is temporarily out of stock commercially .

Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate

Functional Group Variations

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

- CAS : 64282-12-8

- Molecular Formula: C₁₀H₁₃ClFNO₂

- Molecular Weight : 233.67 g/mol

- Comparison: Substituting bromine with an amino group transforms the compound into a protected amino acid derivative. This modification enables peptide synthesis applications but eliminates the bromine’s utility in cross-coupling or substitution reactions.

Ethyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate

- CAS: Not provided

- Molecular Formula: C₁₃H₁₇INO₂ (estimated)

- Comparison : The iodine substituent offers a heavy atom for crystallographic studies, while the ethyl ester group may alter hydrolysis rates compared to methyl esters. This compound is part of a broader family of halogenated aromatic esters used in medicinal chemistry .

Physicochemical and Commercial Properties

Biological Activity

Methyl 2-bromo-3-(4-fluorophenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a fluorine atom attached to a phenyl ring, which significantly influences its chemical reactivity and biological activity. The molecular formula is CHBrF O, with a molecular weight of approximately 267.09 g/mol.

Target Interactions

The compound interacts with specific enzymes and receptors, which may lead to modulation of various biochemical pathways. The presence of bromine and fluorine enhances its binding affinity to biological targets, potentially affecting cellular processes.

Mode of Action

The mode of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways within cells.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for its biological activity:

- Absorption : Factors such as solubility and molecular size affect absorption rates.

- Distribution : The compound's distribution in biological systems can influence its efficacy and safety profile.

- Metabolism and Excretion : Understanding how the compound is metabolized and excreted is essential for evaluating its therapeutic potential.

Biological Activity

Recent studies have demonstrated various biological activities associated with this compound:

- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : It has been reported to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, although further investigation is needed to confirm these findings .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at higher concentrations, indicating its potential as an anticancer agent.

- Inflammation Model : In a model of lipopolysaccharide-induced inflammation, the compound reduced pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its anti-inflammatory properties.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing Methyl 2-bromo-3-(4-fluorophenyl)propanoate?

- Methodological Answer : A plausible route involves bromination of the α-carbon of methyl 3-(4-fluorophenyl)propanoate using reagents like N-bromosuccinimide (NBS) under radical initiation. Alternatively, esterification of 2-bromo-3-(4-fluorophenyl)propanoic acid with methanol in the presence of a coupling agent (e.g., DCC/DMAP) may be employed. Characterization of intermediates via NMR and IR spectroscopy is critical to confirm regioselectivity and avoid side reactions such as over-bromination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- and NMR : To confirm the bromine substitution at the α-position and the fluorophenyl group’s electronic environment.

- NMR : To verify the integrity of the 4-fluorophenyl moiety.

- Mass Spectrometry (MS) : For molecular weight validation and detection of isotopic patterns due to bromine (/).

- X-ray Crystallography : If single crystals are obtainable, SHELX software (e.g., SHELXL) can refine the structure, though crystallization may require slow evaporation in non-polar solvents .

Q. How can researchers ensure compound purity for downstream applications?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Compare retention times with authenticated reference standards. For crystalline samples, monitor melting point consistency (though experimental data may require cross-validation due to limited literature reports) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer :

- Solvent Effects : Test in deuterated DMSO vs. CDCl; fluorine’s electronegativity may shift proton signals.

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign ambiguous peaks.

- Isotopic Labeling : Synthesize a deuterated analog to isolate specific signals. Cross-reference with computational predictions (DFT) for chemical shift validation .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

- Methodological Answer : The bromine atom’s heavy mass enhances X-ray scattering but may induce disorder. Optimize crystallization via solvent screening (e.g., ethyl acetate/hexane mixtures). For twinned crystals, use SHELXL’s TWIN command during refinement. Thermal parameters (ADPs) should be carefully modeled to account for bromine’s anisotropic effects .

Q. How does the 4-fluorophenyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The fluorine atom’s electron-withdrawing effect increases the electrophilicity of the adjacent ester carbonyl and α-bromo carbon. Compare reactivity with non-fluorinated analogs (e.g., 4-chlorophenyl derivatives) using kinetic studies (e.g., SN reactions with NaN). Monitor by NMR to track substituent stability under reaction conditions .

Q. What computational approaches predict the compound’s stability under varying pH or thermal conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model hydrolysis pathways (e.g., ester cleavage at acidic/basic pH). Molecular dynamics simulations can predict thermal decomposition thresholds. Validate experimentally via accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points)?

- Methodological Answer : Cross-reference data from multiple sources (e.g., NIST Standard Reference Database) and replicate measurements using calibrated equipment. If literature data are sparse, synthesize and characterize analogs (e.g., 4-chlorophenyl derivatives) to establish trends in substituent effects on physical properties .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use a fume hood to prevent inhalation of vapors.

- Waste Disposal : Segregate halogenated waste for professional treatment. Refer to GHS hazard codes H303 (harmful if swallowed) and H313/H333 (skin/respiratory irritation) for emergency response planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.